molecular formula C12H6F4S2 B2709063 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene CAS No. 876372-94-0

1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene

Cat. No.: B2709063
CAS No.: 876372-94-0
M. Wt: 290.29
InChI Key: JFKQABPXQJXKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene: is an organic compound with the molecular formula C12H8F2S2 It is a member of the disulfide family, characterized by the presence of a disulfide bond (S-S) linking two phenyl rings substituted with fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-difluorophenyl)disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 2,4-difluorothiophenol with an oxidizing agent such as hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base like sodium hydroxide (NaOH) . The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.

Industrial Production Methods: In an industrial setting, the production of bis(2,4-difluorophenyl)disulfide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same oxidative coupling of thiols but may utilize more efficient oxidizing agents and catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: It can be reduced back to the corresponding thiol using reducing agents such as or .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

    Sulfoxides and sulfones: from oxidation

    Thiols: from reduction

    Substituted phenyl disulfides: from nucleophilic aromatic substitution

Scientific Research Applications

Chemistry: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene is used as a building block in organic synthesis

Biology: In biological research, bis(2,4-difluorophenyl)disulfide is used to study the role of disulfide bonds in protein folding and stability. It can also serve as a model compound for investigating the redox behavior of disulfides in biological systems.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.

Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of bis(2,4-difluorophenyl)disulfide involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the structure and function of proteins. 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function. The fluorine atoms on the phenyl rings can also influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)disulfide
  • Bis(2-fluorophenyl)disulfide
  • Bis(3,5-difluorophenyl)disulfide

Comparison: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the phenyl rings. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other fluorinated disulfides. For example, bis(4-fluorophenyl)disulfide may have different steric and electronic properties, leading to variations in its reactivity and applications.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKQABPXQJXKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SSC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.